molecular formula C21H18BrN3O2S B11964720 (5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11964720
M. Wt: 456.4 g/mol
InChI Key: DFGSZFHJISLGGA-QGOAFFKASA-N
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Description

(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a bromophenyl group, a butoxybenzylidene moiety, and a thiazolotriazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process The initial step often includes the preparation of the thiazolotriazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that its structural features may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways and targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of (5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The bromophenyl and butoxybenzylidene groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The thiazolotriazole core is essential for the compound’s stability and activity, allowing it to exert its effects effectively.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-chlorophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-fluorophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-methylphenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and structural features. The presence of the bromophenyl group enhances its reactivity and potential biological activity, distinguishing it from other similar compounds. Additionally, the butoxybenzylidene moiety contributes to its unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.4 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(4-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-10-4-14(5-11-17)13-18-20(26)25-21(28-18)23-19(24-25)15-6-8-16(22)9-7-15/h4-11,13H,2-3,12H2,1H3/b18-13+

InChI Key

DFGSZFHJISLGGA-QGOAFFKASA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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